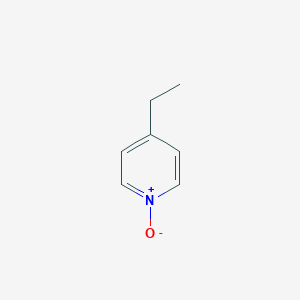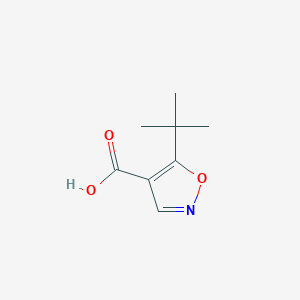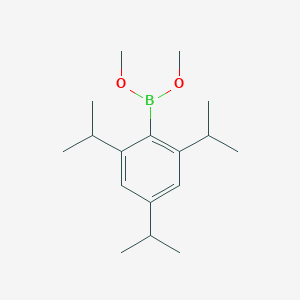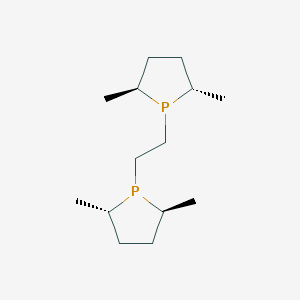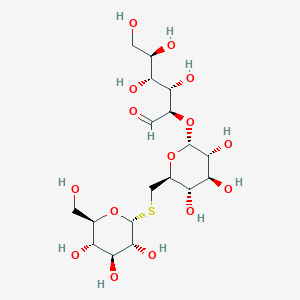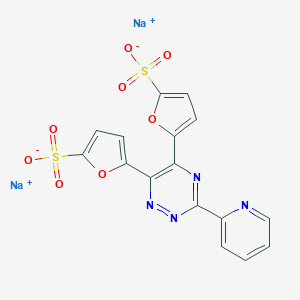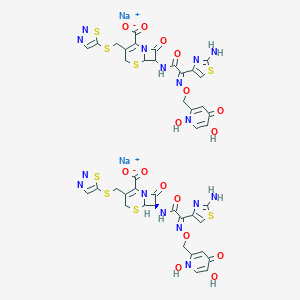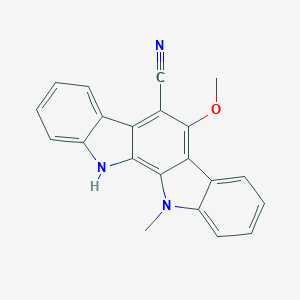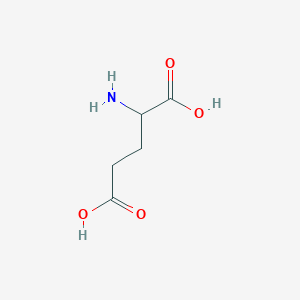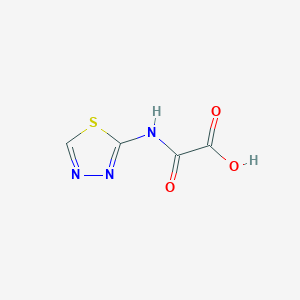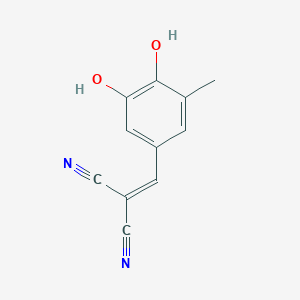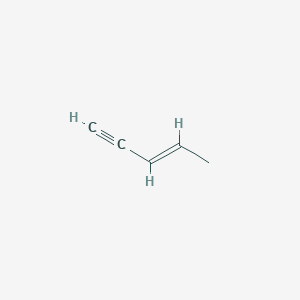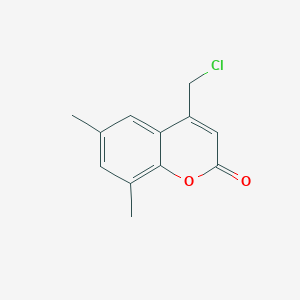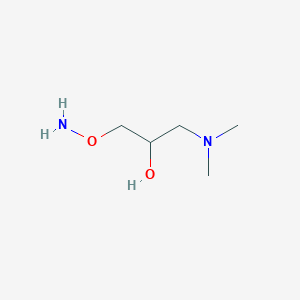
1-Aminooxy-3-dimethylamino-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Aminooxy-3-dimethylamino-propan-2-ol is a tertiary amine and a dimethylamino-alcohol . It has a high boiling point . It is a potent protector against mechlorethamine cytotoxicity and an inhibitor of choline uptake .
Synthesis Analysis
The synthesis of 1-Aminooxy-3-dimethylamino-propan-2-ol involves various chemical reactions. It has been used in the synthesis of novel unsymmetrical 2,3,9,10,16,17,23-heptakis (alkoxyl)-24-mono (dimethylaminoalkoxyl)phthalocyanine compounds .Molecular Structure Analysis
The molecular formula of 1-Aminooxy-3-dimethylamino-propan-2-ol is C5H13NO . The molecular weight is 103.16 . The IUPAC Standard InChI is InChI=1S/C5H13NO/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving 1-Aminooxy-3-dimethylamino-propan-2-ol are complex. The kinetics of the homogeneous reaction of carbon dioxide (CO2) with 1-dimethylamino-2-propanol in water has been investigated using a stopped-flow technique .Physical And Chemical Properties Analysis
1-Aminooxy-3-dimethylamino-propan-2-ol has a vapor density of 3.6 (vs air), a vapor pressure of 8 mmHg at 20 °C, and an assay of ≥99% . Its refractive index is n20/D 1.419 (lit.), and it has a boiling point of 121-127 °C (lit.) . The density is 0.837 g/mL at 25 °C (lit.) .Safety And Hazards
1-Aminooxy-3-dimethylamino-propan-2-ol is a flammable liquid and vapor . It causes burns by all exposure routes and is harmful if swallowed . It may cause an allergic skin reaction . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1-aminooxy-3-(dimethylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2/c1-7(2)3-5(8)4-9-6/h5,8H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHKJRSMRUEWBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CON)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminooxy-3-dimethylamino-propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

